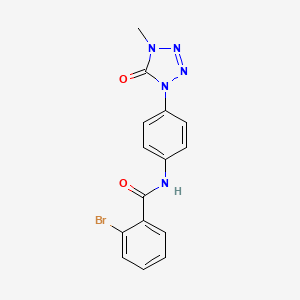
6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinamines can be achieved through several methods . One common method involves the reaction of anthranilic acid derivatives . Other methods include the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
Quinazolinamines have a unique structure due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Aplicaciones Científicas De Investigación
Antimalarial Activity
6,7-dimethoxyquinazoline derivatives, including compounds similar to 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine, have been actively researched for their antimalarial properties. A study by Mizukawa et al. (2021) synthesized and evaluated approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. One of the compounds, SSJ-717, showed high antimalarial activity, making it a promising drug lead in this field (Mizukawa et al., 2021).
Antiviral Properties
The compound 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), closely related to the queried chemical, has been identified as having specific binding properties to the influenza A virus RNA promoter. This binding leads to an inhibition of viral replication, suggesting potential applications in antiviral therapies. The study by Lee et al. (2014) highlights the importance of such scaffolds in developing new antiviral agents (Lee et al., 2014).
Anti-Tuberculosis Activity
Research by Asquith et al. (2019) on 4-anilinoquinolines and 4-anilinoquinazolines, including structures similar to this compound, led to the identification of novel inhibitors of Mycobacterium tuberculosis. These compounds, such as 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, showed potent activity against tuberculosis bacteria with low toxicity, suggesting potential as anti-tubercular agents (Asquith et al., 2019).
Antihypertensive and Cardiovascular Research
The structural analogs of this compound have been studied for their antihypertensive properties. Sekiya et al. (1983) analyzed 2-(4-cinnamoyl-1-piperazinyl)-6, 7-dimethoxy-4-quinazolinamine derivatives for antihypertensive activity, providing insights into the structure-activity relationships crucial for developing new cardiovascular drugs (Sekiya et al., 1983).
Anticancer Research
Quinazoline derivatives, including those structurally related to this compound, have shown promise in anticancer research. Khattab et al. (2016) investigated AG-1478, a potent tyrosine kinase inhibitor with a similar structure, and its antiproliferative activity. Their study provided valuable insights into the drug's molecular structure and its correlation with biological activity, contributing to the understanding of its mechanism of action in cancer therapy (Khattab et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 6,7-dimethoxy-N-(2-thienylmethyl)-4-quinazolinamine is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cellular processes such as growth, differentiation, and survival .
Mode of Action
This compound interacts with its targets, ERK1/2, by inhibiting their activity . This inhibition disrupts the MAPK pathway, leading to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK pathway . By inhibiting ERK1/2, the compound disrupts the MAPK pathway, which can lead to downstream effects such as altered cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of ERK1/2 and the subsequent disruption of the MAPK pathway . This can lead to changes in cellular processes such as growth and survival .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h3-7,9H,8H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXQNJNKRNPSJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


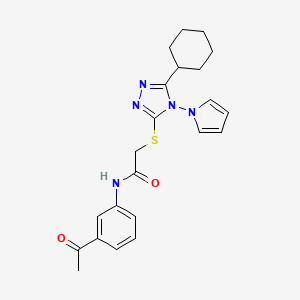
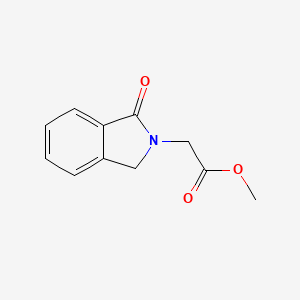
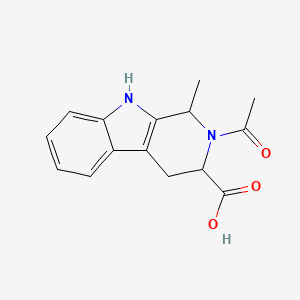
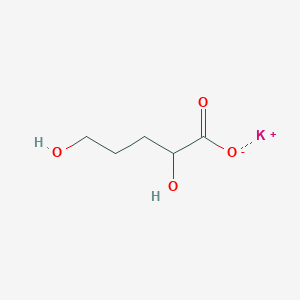
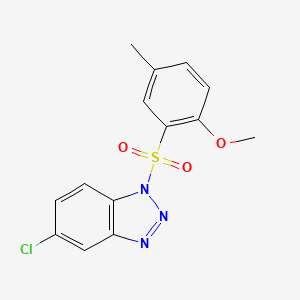

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
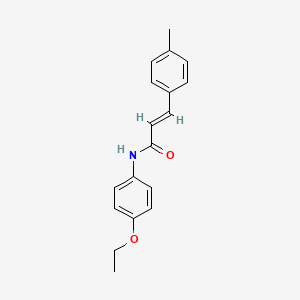
![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)
